molecular formula C13H13ClN2O2 B2522980 2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide CAS No. 2411255-19-9

2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide

Cat. No.: B2522980
CAS No.: 2411255-19-9
M. Wt: 264.71
InChI Key: JIQSCFQAAPFCHC-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide typically involves the reaction of 2-phenyl-1,3-oxazole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide: Similar structure but with a benzamide group instead of a propanamide group

Uniqueness

2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the oxazole ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

2-chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-9(14)12(17)15-7-11-8-18-13(16-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQSCFQAAPFCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=COC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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